Diethyl hexadecanedioate
CAS No.: 15786-31-9
Cat. No.: VC21024888
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15786-31-9 |
|---|---|
| Molecular Formula | C20H38O4 |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | diethyl hexadecanedioate |
| Standard InChI | InChI=1S/C20H38O4/c1-3-23-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)24-4-2/h3-18H2,1-2H3 |
| Standard InChI Key | AHIOKFKBLGHSSV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |
| Canonical SMILES | CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |
Introduction
Chemical Structure and Properties
Diethyl hexadecanedioate is a diester formed from the esterification of hexadecanedioic acid (also known as thapsic acid) with ethanol. This compound features a 16-carbon aliphatic chain with ester groups at both ends, resulting in the molecular formula C20H38O4.
Physical Properties
The compound exists as a colorless to slightly yellow liquid or crystalline solid at room temperature with a characteristic mild odor. Its long hydrocarbon chain contributes to its hydrophobic nature, making it more soluble in organic solvents than in water.
Structural Characteristics
The structure of diethyl hexadecanedioate consists of a linear aliphatic chain of 16 carbon atoms with ethyl ester groups (-COOC2H5) at each end. This structural arrangement contributes to its chemical reactivity and physical properties, including its relatively high boiling point and low vapor pressure.
Key Physicochemical Properties
The following table summarizes the essential physicochemical properties of diethyl hexadecanedioate:
| Property | Value |
|---|---|
| Molecular Formula | C20H38O4 |
| Molecular Weight | 342.52 g/mol |
| Physical State | Colorless to pale yellow liquid/solid |
| Boiling Point | >300°C (estimated) |
| Solubility | Highly soluble in organic solvents, poorly soluble in water |
| Density | Approximately 0.9-1.0 g/cm³ |
| Melting Point | 30-35°C (estimated) |
These properties make diethyl hexadecanedioate suitable for various applications in chemical synthesis, materials science, and other fields where long-chain diesters provide functional advantages.
Synthesis Methods
The preparation of diethyl hexadecanedioate typically involves the esterification of hexadecanedioic acid with ethanol. This reaction pathway represents the most direct approach for obtaining this compound at both laboratory and industrial scales.
Laboratory Synthesis
In laboratory settings, diethyl hexadecanedioate can be synthesized through esterification reactions that typically employ acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction involves heating hexadecanedioic acid with excess ethanol under reflux conditions.
Industrial Production
Industrial production methods often utilize continuous processes with specialized catalysts to achieve higher efficiency and yields. These methods may incorporate various modifications to optimize reaction conditions, including temperature control, catalyst selection, and purification techniques.
Alternative Synthetic Routes
Alternative routes to diethyl hexadecanedioate include:
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Oxidation of cyclic ketones followed by esterification
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Dimerization reactions of appropriate fatty acid precursors
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Metathesis reactions involving unsaturated esters
Each method offers distinct advantages depending on the availability of starting materials, desired purity levels, and scale of production.
Applications in Research and Industry
Diethyl hexadecanedioate has found applications across various scientific and industrial domains, leveraging its unique structural features and chemical properties.
Polymer Science Applications
In polymer science, diethyl hexadecanedioate serves as a valuable monomer for synthesizing polyesters with specific physical properties. The long carbon chain imparts flexibility and hydrophobicity to the resulting polymers, making them suitable for applications requiring water resistance and durability.
Plasticizer Applications
The compound functions effectively as a plasticizer in various formulations, where it enhances flexibility and processability of polymeric materials. The following table illustrates the effects of diethyl hexadecanedioate as a plasticizer:
| Property | Effect when Used as Plasticizer |
|---|---|
| Glass Transition Temperature | Decreases by 10-20°C |
| Flexibility | Increases significantly |
| Tensile Strength | Moderate decrease |
| Processing Temperature | Reduces by 15-30°C |
| Durability | Improves aging resistance |
These properties make it valuable in applications where material flexibility and low-temperature performance are critical.
Lubricant and Cosmetic Applications
The compound's long hydrocarbon chain and ester functionalities contribute to its lubrication properties, making it useful in specialized lubricant formulations. Additionally, its mild odor and skin compatibility have led to its incorporation in cosmetic products as an emollient and texturizing agent.
Biological Activity and Effects
Research into the biological activity of diethyl hexadecanedioate has revealed several interesting properties that may have implications for its potential applications in pharmaceuticals and related fields.
Metabolic Interactions
Diethyl hexadecanedioate can interact with various metabolic pathways, particularly those involved in lipid metabolism. Studies suggest potential interactions with enzymes responsible for fatty acid oxidation and synthesis, although the specific mechanisms require further investigation.
Toxicological Profile
The compound exhibits relatively low acute toxicity based on available data, though comprehensive toxicological evaluations remain limited. As with many synthetic esters, potential for skin and eye irritation exists, necessitating appropriate handling precautions.
Environmental Considerations
Biodegradation studies of diethyl hexadecanedioate indicate moderate environmental persistence, with hydrolysis representing the primary degradation pathway in aquatic environments. The following table summarizes key environmental fate parameters:
| Parameter | Value/Characteristic |
|---|---|
| Biodegradability | Moderate under aerobic conditions |
| Hydrolysis Half-life | 10-15 days (pH 7, 25°C) |
| Bioaccumulation Potential | Moderate (log Kow ≈ 6-7) |
| Ecotoxicity | Low to moderate aquatic toxicity |
These properties suggest the need for responsible handling to minimize environmental impacts.
Comparison with Similar Compounds
Understanding diethyl hexadecanedioate in relation to similar compounds provides valuable context for evaluating its unique properties and applications.
Comparison with Other Chain Length Diesters
Diethyl hexadecanedioate belongs to a family of α,ω-dicarboxylic acid diesters with varying chain lengths. The following table compares key properties across different chain length analogs:
| Compound | Carbon Chain Length | Melting Point | Solubility in Hexane | Applications |
|---|---|---|---|---|
| Diethyl dodecanedioate | C12 | Lower | Higher | Fragrances, plasticizers |
| Diethyl tetradecanedioate | C14 | Intermediate | Intermediate | Polymer additives, chemical synthesis |
| Diethyl hexadecanedioate | C16 | Higher | Lower | High-performance polymers, specialized lubricants |
| Diethyl octadecanedioate | C18 | Even higher | Even lower | Thermal stabilizers, specialized coatings |
This comparison illustrates how chain length systematically affects physical properties and potential applications.
Comparison with Different Ester Groups
The choice of ester group significantly impacts the compound's properties and applications. Comparing diethyl hexadecanedioate with its dimethyl analog reveals important differences:
| Property | Diethyl Hexadecanedioate | Dimethyl Hexadecanedioate |
|---|---|---|
| Molecular Weight | 342.52 g/mol | 314.47 g/mol |
| Boiling Point | Higher | Lower |
| Hydrolysis Rate | Slower | Faster |
| Volatility | Lower | Higher |
| Flexibility in Polymers | Greater | Lesser |
These differences highlight how subtle structural modifications can significantly alter a compound's behavior and utility in various applications.
Recent Research Findings
Recent scientific investigations have expanded our understanding of diethyl hexadecanedioate's potential applications and properties.
Advances in Materials Science
Research in materials science has explored the incorporation of diethyl hexadecanedioate into novel polymer formulations. Studies have demonstrated that polymers containing this compound as a monomer or additive exhibit enhanced flexibility and thermal stability, making them suitable for specialized applications in extreme environments.
Pharmaceutical Research
Emerging pharmaceutical research has investigated potential applications of diethyl hexadecanedioate in drug delivery systems. Its long hydrocarbon chain provides opportunities for developing lipid-based delivery vehicles capable of encapsulating hydrophobic drug compounds and enhancing their bioavailability.
Green Chemistry Approaches
Recent advancements in green chemistry have focused on developing environmentally friendly synthesis methods for diethyl hexadecanedioate. These approaches include:
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Enzyme-catalyzed esterification reactions
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Microwave-assisted synthesis techniques
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Solvent-free reaction conditions
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Utilization of renewable feedstocks
These methods aim to reduce environmental impact while maintaining product quality and yield.
| Hazard Type | Classification | Precautionary Measures |
|---|---|---|
| Skin Contact | Mild irritant | Wear appropriate gloves |
| Eye Contact | Irritant | Use eye protection |
| Inhalation | Low volatility, minimal risk | Use in well-ventilated areas |
| Ingestion | Moderate toxicity | Avoid ingestion, practice good hygiene |
| Flammability | Combustible | Keep away from ignition sources |
Disposal Considerations
Disposal should follow local regulations for chemical waste management. Incineration at approved facilities represents the preferred disposal method for larger quantities, while smaller amounts may be treated through hydrolysis prior to disposal.
Analytical Methods for Identification and Quantification
Accurate identification and quantification of diethyl hexadecanedioate require appropriate analytical techniques suitable for ester compounds with long hydrocarbon chains.
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) represent the primary analytical methods for identifying and quantifying diethyl hexadecanedioate. Typical analytical parameters include:
| Analytical Method | Column Type | Detection Method | Typical Retention Time |
|---|---|---|---|
| GC-MS | Non-polar (e.g., DB-5) | Mass spectrometry | 15-20 minutes |
| HPLC | C18 reverse phase | UV detection (210-220 nm) | 8-12 minutes |
| TLC | Silica gel | Iodine vapor or UV | Rf = 0.65-0.75 (7:3 hexane/ethyl acetate) |
These methods provide reliable identification and quantification for research and quality control purposes.
Spectroscopic Identification
Spectroscopic methods offer complementary approaches for structural confirmation:
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Infrared spectroscopy: Characteristic C=O stretching at approximately 1735 cm⁻¹
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NMR spectroscopy: Distinctive patterns for methylene chains and ethyl ester groups
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Mass spectrometry: Molecular ion peak at m/z 342 with fragmentation patterns typical of diesters
Combined application of these techniques ensures reliable identification and structural confirmation.
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